molecular formula C11H14BrNOS B7503901 5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide

5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide

Cat. No.: B7503901
M. Wt: 288.21 g/mol
InChI Key: ZHZBETJRZJEFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Br-cyclohexyl-MTT and has a chemical formula of C12H17BrN2OS. In

Mechanism of Action

5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide acts as a selective CB1 receptor antagonist, meaning it blocks the activity of CB1. This allows researchers to study the effects of CB1 activation on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect a variety of physiological processes, including appetite regulation, pain perception, and mood. It has also been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide in lab experiments is its selectivity for CB1 receptors. This allows researchers to study the effects of CB1 activation without interference from other receptors. However, its use is limited by its cost and availability.

Future Directions

There are many potential future directions for research involving 5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide. One area of interest is its potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders. Another area of interest is its use as a tool to study the function of CB1 receptors in various physiological processes. Additionally, further research is needed to explore the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide involves the reaction of 5-bromo-2-chlorothiophene with cyclopentylmagnesium bromide, followed by the addition of N-methylformamide. The reaction is carried out under anhydrous conditions and yields the desired compound in good yield.

Scientific Research Applications

5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide has been studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool to study the function of the cannabinoid receptor type 1 (CB1). CB1 is a G protein-coupled receptor that is involved in a variety of physiological processes, including appetite regulation, pain perception, and mood.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-13(8-4-2-3-5-8)11(14)9-6-7-10(12)15-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZBETJRZJEFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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